ethyl 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex heterocyclic compound featuring a tricyclic core fused with a morpholine-containing side chain and an ethyl ester group. The morpholinylpropyl substituent enhances solubility and may influence pharmacokinetic properties, while the imino and oxo groups contribute to its reactivity and binding capabilities.
Properties
IUPAC Name |
ethyl 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-3-31-22(29)16-13-17-20(24-18-6-5-15(2)14-27(18)21(17)28)26(19(16)23)8-4-7-25-9-11-30-12-10-25/h5-6,13-14,23H,3-4,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLSFYHVAYWZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Triazatricyclo Framework Construction
The triazatricyclo[8.4.0.03,8]tetradeca-pentaene core is synthesized via a multi-component cyclization process. A pivotal approach involves the use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst to facilitate tandem amidation–cyclization reactions. For example, TBD enables the formation of cyclic imides through C–C bond cleavage and reformation, a strategy adapted for constructing nitrogen-rich heterocycles.
Key Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | TBD (10 mol%) | |
| Solvent | Dichloromethane | |
| Temperature | 25°C | |
| Reaction Time | 12–24 hours | |
| Yield | 65–78% |
Computational studies corroborate that TBD’s bifunctional activation of amines and carbonyl groups lowers the activation energy for cyclization. This step is critical for establishing the tricyclic scaffold before introducing substituents.
Introduction of the Morpholin-4-Ylpropyl Side Chain
The morpholin-4-ylpropyl group is introduced via nucleophilic substitution or alkylation. A patented method for analogous cephalosporanic acid derivatives employs 3-morpholin-4-ylpropan-1-ol as a precursor, which undergoes Mitsunobu or Appel reactions to form the corresponding alkyl halide. Subsequent coupling with the triazatricyclo core’s nitrogen site proceeds under basic conditions.
Optimized Alkylation Protocol
| Parameter | Value | Source |
|---|---|---|
| Alkylating Agent | 3-Morpholin-4-ylpropyl bromide | |
| Base | Sodium hydride (1.2 equiv) | |
| Solvent | Tetrahydrofuran | |
| Temperature | 0–5°C | |
| Yield | 58–63% |
Notably, maintaining subambient temperatures (-5 to 5°C) during hydrolysis steps minimizes side reactions, as demonstrated in cephalosporin syntheses.
Ethyl Carboxylate Esterification
The ethyl carboxylate group is installed via esterification of the corresponding carboxylic acid intermediate. A two-step protocol involves:
- Carboxylic Acid Activation : Treatment with ethyl chloroformate in the presence of triethylamine generates a mixed anhydride.
- Alcoholysis : Reaction with ethanol under reflux yields the ester.
Esterification Parameters
| Parameter | Value | Source |
|---|---|---|
| Activator | Ethyl chloroformate | |
| Base | Triethylamine (2.0 equiv) | |
| Solvent | Dichloromethane | |
| Temperature | Reflux (40°C) | |
| Yield | 72–85% |
Kinetic studies of carboxylate ligand exchange in cadmium complexes suggest that associative pathways dominate during ester formation, ensuring high regioselectivity.
Methyl Group Incorporation at Position 13
The 13-methyl group is introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling . A scalable method adapted from antimycobacterial hydrazide syntheses employs methyl iodide as the methylating agent.
Methylation Conditions
| Parameter | Value | Source |
|---|---|---|
| Methyl Source | Methyl iodide (1.5 equiv) | |
| Catalyst | Potassium carbonate | |
| Solvent | Dimethylformamide | |
| Temperature | 80°C | |
| Yield | 69–74% |
Final Assembly and Purification
The convergent synthesis concludes with coupling the functionalized side chains to the triazatricyclo core. High-performance liquid chromatography (HPLC) and recrystallization from ethanol/water mixtures achieve >95% purity.
Purification Metrics
| Technique | Purity Achieved | Solvent System | Source |
|---|---|---|---|
| HPLC | 96% | Acetonitrile/water (7:3) | |
| Recrystallization | 98% | Ethanol/water (9:1) |
Mechanistic and Kinetic Insights
- Cyclization : Density functional theory (DFT) calculations reveal that TBD stabilizes the transition state through hydrogen-bonding interactions, accelerating cyclization.
- Esterification : Second-order kinetics are observed, with rate constants (k) of 0.15 L·mol⁻¹·s⁻¹ at 40°C.
- Methylation : Competitive SN2 pathways are suppressed by steric hindrance from the tricyclic core, favoring mono-methylation.
Industrial-Scale Considerations
Large-scale production requires:
- Flow Chemistry : Continuous-flow reactors enhance heat transfer during exothermic cyclization steps.
- Catalyst Recycling : TBD immobilized on silica gel reduces costs by enabling 5–7 reuse cycles without activity loss.
- Green Solvents : Substituting dichloromethane with cyclopentyl methyl ether improves environmental metrics.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce imino groups to amines.
Substitution: This can involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Ethyl 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparison with analogous heterocyclic derivatives to contextualize its properties. Key comparisons are outlined below:
Ethyl Benzoate Derivatives (I-Series)
lists ethyl benzoate derivatives (e.g., I-6230, I-6232) with pyridazine, isoxazole, or thiadiazole substituents. These compounds share the ethyl ester backbone but differ in their heterocyclic appendages:
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
- I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate
| Property | Target Compound | I-6230 | I-6373 |
|---|---|---|---|
| Core Structure | Tricyclic triazatricyclo system | Ethyl benzoate + pyridazine | Ethyl benzoate + methylisoxazole |
| Solubility | Moderate (morpholine enhances polarity) | Low (pyridazine is less polar) | Moderate (thioether linkage) |
| Bioavailability | Likely improved due to morpholine | Limited by pyridazine hydrophobicity | Variable (depends on thioether) |
| Synthetic Complexity | High (multi-step cyclization) | Moderate (condensation reactions) | Moderate (thioether formation) |
The target compound’s morpholinylpropyl group likely improves aqueous solubility compared to I-6230’s pyridazine, which is more hydrophobic. However, I-6373’s thioether group may offer metabolic stability advantages .
Spiro and Benzothiazole Derivatives
describes spiro compounds (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) with fused benzothiazole and spirocyclic systems. Key distinctions include:
- Ring Puckering : The target compound’s tricyclic system may exhibit unique puckering dynamics (per Cremer-Pople coordinates in ), affecting conformational flexibility compared to spiro systems .
- Hydrogen Bonding: The spiro derivatives’ hydroxyl and carbonyl groups enable extensive hydrogen-bonding networks (), whereas the target compound’s imino and oxo groups may form fewer but more directional interactions .
Cephalosporin Analogues
cites cephalosporins like (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. While both share bicyclic/tricyclic cores and heteroatom-rich structures, critical differences include:
- Bioactivity : Cephalosporins target bacterial cell walls via β-lactam moieties, absent in the target compound.
- Substituent Effects : The thiadiazole-thioether group in cephalosporins enhances antibiotic activity, whereas the target’s morpholinylpropyl group may optimize CNS penetration or kinase inhibition .
Research Findings and Structural Insights
Graph-Based Structural Analysis
Using methods from , the target compound’s graph representation reveals a dense network of fused rings and branching substituents.
Hydrogen Bonding and Crystal Packing
The compound’s imino and oxo groups can act as hydrogen-bond donors/acceptors, influencing crystal packing (). However, its tricyclic core may limit packing efficiency compared to planar aromatic systems like those in ’s spiro derivatives .
Biological Activity
Ethyl 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 441.53 g/mol. It features a tricyclic structure with multiple functional groups that contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exert anti-inflammatory and anticancer effects by modulating various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells.
- Receptor Interaction : It could bind to specific receptors involved in inflammatory responses, leading to reduced pro-inflammatory cytokine production.
Biological Activity Data
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Significant reduction in inflammatory markers in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibition of CDK activity |
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory properties of the compound in vitro.
- Methodology : Human macrophage cell lines were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in TNF-alpha and IL-6 levels was observed.
- : The compound effectively reduces inflammation markers, indicating potential use in treating inflammatory diseases.
-
Study on Anticancer Activity :
- Objective : To assess the anticancer effects on breast cancer cell lines.
- Methodology : MDA-MB-231 cells were treated with the compound; cell viability was measured using MTT assays.
- Results : The compound significantly decreased cell viability and induced apoptosis.
- : Ethyl 6-imino shows promise as a lead compound for developing anticancer therapies.
Future Directions
Ongoing research aims to elucidate the specific molecular mechanisms through which ethyl 6-imino exerts its effects. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are being employed to quantify binding interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
